molecular formula C18H23N5O2 B11152485 N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide

N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide

Cat. No.: B11152485
M. Wt: 341.4 g/mol
InChI Key: QYYXKPZKWOOOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the pyrimidine and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-morpholinopropyl)-3-(2-pyridinylamino)benzamide
  • N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzoate
  • N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzylamine

Uniqueness

N-(3-morpholinopropyl)-3-(2-pyrimidinylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or therapeutic potentials.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C18H23N5O2/c24-17(19-8-3-9-23-10-12-25-13-11-23)15-4-1-5-16(14-15)22-18-20-6-2-7-21-18/h1-2,4-7,14H,3,8-13H2,(H,19,24)(H,20,21,22)

InChI Key

QYYXKPZKWOOOKA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.